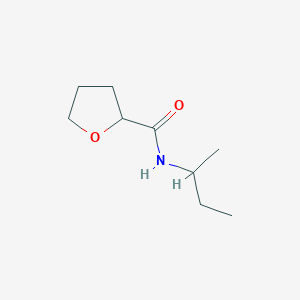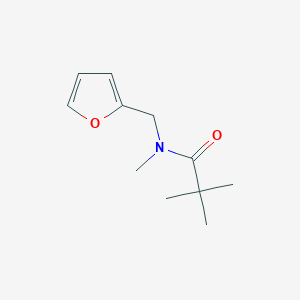
N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide, also known as amantadine, is a synthetic compound that has been used for various scientific research applications. It was originally developed as an antiviral drug for the treatment of influenza A, but it has since been found to have other uses due to its unique chemical properties. In
Wissenschaftliche Forschungsanwendungen
N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has been used in various scientific research applications due to its unique chemical properties. It has been found to be a potent inhibitor of the M2 proton channel of the influenza A virus, which makes it an effective antiviral drug. It has also been found to have neuroprotective properties and has been used in the treatment of Parkinson's disease and other neurological disorders. Additionally, it has been used in research on drug addiction, as it has been found to reduce the reinforcing effects of drugs of abuse.
Wirkmechanismus
The mechanism of action of N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide is primarily through its inhibition of the M2 proton channel of the influenza A virus. This inhibition prevents the virus from replicating and spreading throughout the body. Additionally, it has been found to have neuroprotective properties through its inhibition of NMDA receptors, which are involved in excitotoxicity and neuronal damage. It has also been found to modulate the release of dopamine and other neurotransmitters, which may contribute to its effects on drug addiction.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide are primarily related to its inhibition of the M2 proton channel and its effects on neurotransmitter release. Inhibition of the M2 proton channel prevents the influenza A virus from replicating and spreading throughout the body, while modulation of neurotransmitter release may contribute to its effects on drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide in lab experiments include its potency as an inhibitor of the M2 proton channel and its neuroprotective properties. However, its use may be limited by its potential toxicity and side effects, as well as its specificity for certain targets.
Zukünftige Richtungen
For research on N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide include further exploration of its neuroprotective properties and its potential as a treatment for neurological disorders. Additionally, research on its effects on drug addiction may lead to the development of new treatments for substance use disorders. Finally, further research on its mechanism of action may lead to the development of new antiviral drugs that target the M2 proton channel.
Synthesemethoden
The synthesis of N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide involves the reaction of 1-amino-2-adamantanol with ethyl chloroacetate to form ethyl 2-(2-adamantylamino) acetate. The resulting compound is then reacted with sodium azide to form N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide. The synthesis of this compound is relatively simple and can be done in a laboratory setting.
Eigenschaften
IUPAC Name |
N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-13(6-18-8-15-7-16-18)17-14-11-2-9-1-10(4-11)5-12(14)3-9/h7-12,14H,1-6H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAQVGVDMRODSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-butyl-5-(butylsulfamoyl)benzimidazol-2-yl]sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B7500124.png)



![1-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}-N-ethylpiperidine-3-carboxamide](/img/structure/B7500144.png)
![Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7500155.png)





![N-[2-(difluoromethoxy)phenyl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide](/img/structure/B7500201.png)